1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 956961-09-4 . It has a molecular weight of 282.3 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1’,3’-dimethyl-1-phenyl-1H,1’H- [3,4’-bipyrazole]-4-carboxylic acid . The InChI code is 1S/C15H14N4O2/c1-10-12 (8-18 (2)16-10)14-13 (15 (20)21)9-19 (17-14)11-6-4-3-5-7-11/h3-9H,1-2H3, (H,20,21) .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis of Nitrile Compounds
The compound serves as a precursor in the synthesis of nitrile compounds, which are valuable in various fields due to their active pharmacophore properties . Nitriles are extensively utilized in the synthesis of functional groups such as carboxylic acids, aldehydes, ketones, amides, alcohols, amines, and important heterocycles like purines, pyrimidines, and imidazoles . This application is crucial for developing pharmaceuticals, agrochemicals, dyes, synthetic rubbers, herbicides, and polymers .
Catalysis
The bipyrazole compound can act as a catalyst in organic synthesis. Its structure allows it to facilitate various chemical reactions, including one-pot condensation processes. This catalytic activity is particularly relevant in green chemistry protocols, where atom efficiency and the use of non-toxic reagents are prioritized .
Pharmaceutical Research
In pharmaceutical research, the bipyrazole derivative’s nitrile group is recognized for its role in medical agents. The increasing number of structural advances of nitrile-containing agents offers insight into the binding of small molecule inhibitors, which is essential for drug design and development .
Material Science
The compound’s derivatives can be used as n-type dopants in the production of air-stable solution-processed n-channel organic thin-film transistors . This application is significant in the field of electronics, where such materials are used to create components for various devices.
Safety and Hazards
properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-12(8-18(2)16-10)14-13(15(20)21)9-19(17-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXYPQXTLEFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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